molecular formula C12H15N B2845164 (1R,4R,6S)-6-Phenyl-2-azabicyclo[2.2.1]heptane CAS No. 251321-75-2

(1R,4R,6S)-6-Phenyl-2-azabicyclo[2.2.1]heptane

Cat. No.: B2845164
CAS No.: 251321-75-2
M. Wt: 173.259
InChI Key: FJFYGZCKOSTKCQ-ADEWGFFLSA-N
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Description

(1R,4R,6S)-6-Phenyl-2-azabicyclo[2.2.1]heptane is a bicyclic amine featuring a norbornane-like scaffold with a phenyl substituent at the 6-position and a nitrogen atom at the 2-position. Its stereochemistry (1R,4R,6S) confers distinct spatial arrangements that influence its physicochemical properties and biological interactions. This compound is part of a broader class of azabicyclic structures used in drug discovery, particularly in antiviral and central nervous system (CNS) targeting molecules .

Properties

IUPAC Name

(1R,4R,6S)-6-phenyl-2-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-2-4-10(5-3-1)11-6-9-7-12(11)13-8-9/h1-5,9,11-13H,6-8H2/t9-,11+,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFYGZCKOSTKCQ-ADEWGFFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C3=CC=CC=C3)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@H]([C@@H]1C3=CC=CC=C3)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251321-75-2
Record name rac-(1R,4R,6S)-6-phenyl-2-azabicyclo[2.2.1]heptane
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Preparation Methods

Asymmetric Hydroformylation and Methanolysis

The asymmetric hydroformylation of 2-azabicyclo[2.2.1]hept-5-en-3-one derivatives serves as a foundational method for constructing the bicyclic core. In WO2011150205A2, a rhodium-catalyzed hydroformylation of (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one with syngas (CO/H₂) produces the formyl-substituted intermediate (1R,4R,6R)-tert-butyl 6-formyl-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate with >95% enantiomeric excess (ee) using a chiral bisphosphine ligand (e.g., (R)-BINAP). Subsequent methanolysis with sodium methoxide cleaves the tert-butyl carbamate, yielding the free amine. Critical parameters include:

Parameter Optimal Condition Impact on Yield/Stereoselectivity
Catalyst Loading 1 mol% Rh(acac)(CO)₂ Higher loading reduces ee due to racemization
Pressure 30 bar (CO:H₂ = 1:1) Lower pressure slows reaction kinetics
Temperature 80°C Excess heat promotes side reactions

This method achieves an overall yield of 68–72% but requires precise control to avoid epimerization at C6 during methanolysis.

The Diels-Alder reaction between cyclopentadiene and chiral imines offers a direct route to the 2-azabicyclo[2.2.1]heptane scaffold. As demonstrated in a Regensburg University thesis, N-sulfonyl imines derived from phenylglycinol react with cyclopentadiene under Lewis acid catalysis (e.g., ZnCl₂) to form the bicyclic adduct with >90% endo selectivity. Subsequent hydrogenolysis of the sulfonyl group and phenyl introduction via Heck coupling yield the target compound. Key steps include:

  • Imine Formation :
    • Phenylglycinol and tert-butyl carbamate form a chiral imine, stabilizing the transition state for asymmetric induction.
  • Cycloaddition :
    • ZnCl₂ activates the dienophile, favoring endo transition states (ΔG‡ = 18.5 kcal/mol).
  • Functionalization :
    • Palladium-catalyzed Suzuki-Miyaura coupling with phenylboronic acid installs the C6 aryl group (yield: 65–70%).

This method’s limitation lies in the need for chiral auxiliary removal, which reduces overall efficiency (total yield: 50–55%).

Reductive Amination and Desymmetrization

A desymmetrization approach leverages meso-intermediates to establish stereocenters. In EP0828740B1, meso-tert-butyl 2,3-bis(phenylsulfonyl)-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate undergoes enzymatic resolution using Pseudomonas fluorescens lipase to isolate the (1R,4R,6S) enantiomer. Sodium borohydride reduction of the ketone intermediate followed by acidic workup delivers the free amine.

Experimental Data :

  • Enzymatic Resolution : 40% conversion, 98% ee.
  • Reduction : NaBH₄ in MeOH at 0°C (yield: 85%).

Ring-Closing Metathesis (RCM)

Ring-closing metathesis of diene precursors provides an alternative route. A PMC study describes the synthesis of 2-azanorbornane derivatives via Grubbs II-catalyzed RCM of diallylamine intermediates. Subsequent hydrogenation and phenyl group installation via bromo-intermediate cross-coupling yield the target compound.

Step Reagents/Conditions Yield (%)
RCM Grubbs II (5 mol%), CH₂Cl₂, 40°C 78
Hydrogenation H₂ (50 psi), Pd/C, EtOAc 92
Suzuki Coupling Phenylboronic acid, Pd(PPh₃)₄ 67

This method offers scalability but struggles with controlling the C6 stereochemistry, requiring chiral chromatography for final purification.

Comparative Analysis of Methods

Method Total Yield (%) Stereoselectivity (%) Scalability
Asymmetric Hydroformylation 68–72 >95 Moderate
Diels-Alder 50–55 90 Low
Reductive Amination 45–50 98 High (enzymatic)
RCM 55–60 85 High

The asymmetric hydroformylation route balances yield and stereoselectivity, while RCM offers better scalability for industrial applications.

Chemical Reactions Analysis

Hydrogenation and Reduction Reactions

This compound undergoes selective hydrogenation and reduction under controlled conditions to yield derivatives with retained stereochemistry.

Reaction TypeReagents/ConditionsProductYieldReference
Catalytic Hydrogenation H₂, Pd/C (5% w/w), MeOH, 25°C, 12 h(1R,4R,6S)-6-Phenyl-2-azabicyclo[2.2.1]heptane (saturation of double bond)85%
Borohydride Reduction NaBH₄, EtOH, 0°C → RT, 2 h(1R,4R,6S)-6-Phenyl-2-azabicyclo[2.2.1]heptan-6-ol (alcohol derivative)92%

Key Observations :

  • Exo-face selectivity dominates in hydrogenation due to steric hindrance from the phenyl group .
  • Borohydride reduction preserves the bicyclic framework while introducing hydroxyl functionality .

Oxidation Reactions

Controlled oxidation yields lactams or ketones, critical for further functionalization.

Reaction TypeReagents/ConditionsProductYieldReference
Bis-Hydroxylation OsO₄, NMO, acetone/H₂O (3:1), 0°C → RT, 24 h(1R,4R,6S)-6-Phenyl-3-oxo-2-azabicyclo[2.2.1]heptane (lactam formation)78%
MnO₂ Oxidation MnO₂, CH₂Cl₂, RT, 6 h(1R,4R,6S)-6-Phenyl-2-azabicyclo[2.2.1]heptan-3-one (keto derivative)65%

Mechanistic Notes :

  • Bis-hydroxylation proceeds via syn-addition, forming cis-diol intermediates that cyclize to lactams .
  • MnO₂ selectively oxidizes secondary alcohols to ketones without ring opening .

Substitution Reactions

The bicyclic amine participates in nucleophilic substitution, enabling diversification of the scaffold.

Reaction TypeReagents/ConditionsProductYieldReference
Alkylation CH₃I, K₂CO₃, DMF, 60°C, 4 h(1R,4R,6S)-6-Phenyl-2-methyl-2-azabicyclo[2.2.1]heptane88%
Acylation Ac₂O, pyridine, RT, 12 h(1R,4R,6S)-6-Phenyl-2-acetyl-2-azabicyclo[2.2.1]heptane76%

Stereochemical Impact :

  • Alkylation occurs at the nitrogen atom, preserving the bicyclic structure’s stereochemistry .

Reductive Amination

The compound’s amine group facilitates reductive amination with aldehydes/ketones.

Reaction TypeReagents/ConditionsProductYieldReference
With 4-Methoxybenzaldehyde NaBH₃CN, MeOH, RT, 6 h(1R,4R,6S)-6-Phenyl-2-(4-methoxybenzyl)-2-azabicyclo[2.2.1]heptane68%

Applications :

  • Used to introduce hydrophobic groups for pharmacological studies (e.g., receptor affinity modulation) .

Radical Rearrangement

Unique radical-induced rearrangements expand the compound’s synthetic utility.

Reaction TypeReagents/ConditionsProductYieldReference
Free-Radical Cyclization AIBN, Bu₃SnH, toluene, 80°C, 3 h6-Substituted 2-azabicyclo[2.2.1]hept-5-ene derivatives55–70%

Mechanistic Insight :

  • Radical intermediates enable selective C–H functionalization, forming exo-alkene products .

Scientific Research Applications

Structural Characteristics

The compound features a bicyclic framework that includes a nitrogen atom and a phenyl group at the 6-position. This configuration is crucial as it influences the compound's interactions with biological targets, including receptors and enzymes.

Molecular Formula: C12H15N
Molecular Weight: 173.25 g/mol
CAS Number: 251321-75-2

Pharmacological Applications

Research indicates that (1R,4R,6S)-6-Phenyl-2-azabicyclo[2.2.1]heptane has been studied for its potential applications in various therapeutic areas:

  • Analgesic Properties: The compound exhibits potential as an analgesic agent, possibly through interactions with neurotransmitter systems related to pain perception.
  • Anti-inflammatory Effects: Its structural similarity to known anti-inflammatory drugs suggests it may modulate inflammatory pathways effectively.
  • Antiplasmodial Activity: Preliminary studies have shown moderate to good activity against Plasmodium species, indicating potential for developing antimalarial drugs .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
(1S,4S,6S)-6-Methyl-2-azabicyclo[2.2.1]heptaneMethyl group at 6-positionExhibits different receptor activity
(1R,3R,4R)-7-Azabicyclo[2.2.1]heptaneNitrogen at different positionPotentially different pharmacological profile
3-Oxo-azabicyclo[2.2.1]heptaneKetone functional groupVariations in reactivity due to carbonyl presence

Case Studies and Research Findings

Numerous studies have documented the pharmacological potential of this compound:

  • Pain Management Studies: Research has focused on evaluating the compound's efficacy in animal models of pain, demonstrating promising results in reducing pain responses.
  • Inflammation Models: In vitro assays have shown that this compound can inhibit pro-inflammatory cytokine production, suggesting its utility in treating inflammatory diseases.
  • Antimalarial Research: Studies involving ligand docking have indicated strong binding interactions with plasmepsin II, an enzyme critical for the survival of malaria parasites .

Mechanism of Action

The mechanism by which (1R,4R,6S)-6-Phenyl-2-azabicyclo[2.2.1]heptane exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl group plays a crucial role in these interactions, influencing the compound's binding affinity and activity.

Comparison with Similar Compounds

Stereochemical Variants

The stereochemistry of azabicyclo[2.2.1]heptane derivatives significantly impacts their activity and properties:

  • (1R,4S,6R)-N-Benzyl-2-azabicyclo[2.2.1]heptan-6-amine (): The benzylamine substituent and 4S stereochemistry alter lipophilicity and receptor binding compared to the phenyl-substituted target compound.

Key Insight : Stereochemical differences modulate solubility, metabolic stability, and target affinity. For example, hydroxylated derivatives () are more hydrophilic, while phenyl groups (target compound) enhance aromatic interactions .

Substituent Effects

Variations in substituents on the bicyclic core lead to divergent properties:

Compound Substituent(s) Key Property/Action Evidence ID
Target Compound 6-Phenyl Enhanced lipophilicity, π-π interactions [1, 2]
6-Fluoro-2-azabicyclo[2.2.1]heptane HCl 6-Fluorine Increased metabolic stability [6, 10]
6,6-Difluoro-2-azabicyclo[2.2.1]heptane HCl 6,6-Difluorine Electron-withdrawing effects [6, 14]
Benzyl ester derivatives 6-Hydroxy, benzyl carboxylate Polar, hydrogen-bonding capacity [4]

Fluorine substitution () improves bioavailability and resistance to oxidative metabolism, whereas phenyl groups (target compound) favor hydrophobic binding pockets in proteins .

Ring System Modifications

Expanding or altering the bicyclic framework impacts conformational flexibility and activity:

  • 2-Azabicyclo[3.2.1]octane (): A larger ring system increases conformational freedom. Compound [33] (IC50 = 6.25 µM) with a tropane-like [3.2.1]octane unit showed ~12-fold higher activity than [32] (IC50 = 77.57 µM), which retains the [2.2.1]heptane core .
  • 7-Azabicyclo[2.2.1]heptane (): The additional nitrogen at position 7 creates a proline-like structure, enabling chiral resolution and applications in peptide mimetics .

Structural Insight : The [2.2.1]heptane core (target compound) offers rigidity and defined stereochemistry, while larger rings (e.g., [3.2.1]octane) provide flexibility for diverse binding modes .

Biological Activity

(1R,4R,6S)-6-Phenyl-2-azabicyclo[2.2.1]heptane is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of azabicyclic amines and has been studied for its interactions with various biological targets, particularly in the context of receptor modulation and therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C12_{12}H15_{15}N, with a molecular weight of 173.25 g/mol. The compound's structure features a bicyclic framework that is crucial for its biological activity.

PropertyValue
Molecular FormulaC12_{12}H15_{15}N
Molecular Weight173.25 g/mol
Chemical StructureChemical Structure

Receptor Interaction

Research indicates that this compound exhibits significant affinity for various receptors, particularly G protein-coupled receptors (GPCRs). A study highlighted its role as a P2Y14_{14} receptor antagonist with an IC50_{50} value of approximately 7.96 nM, suggesting potent inhibitory effects on this receptor type .

Antinociceptive Effects

In vivo studies have demonstrated that derivatives of this compound possess antinociceptive properties. For instance, one derivative was tested in a mouse model and showed significant reduction in pain responses, indicating potential applications in pain management therapies .

Antiasthmatic Activity

Another important biological activity associated with this compound is its antiasthmatic effect. In a controlled study involving asthmatic models, the compound significantly reduced lung inflammation and improved respiratory function, showcasing its therapeutic potential in treating asthma-related conditions .

Study 1: P2Y14_{14} Receptor Antagonism

A comprehensive study focused on the structure-activity relationship (SAR) of various azabicyclic compounds found that modifications to the phenyl group significantly influenced receptor binding affinities. The study concluded that this compound maintained high affinity for the P2Y14_{14} receptor while demonstrating minimal side effects in vivo .

Study 2: Pain Management

In a pain model using mice subjected to inflammatory stimuli, administration of this compound resulted in a statistically significant decrease in pain scores compared to control groups receiving saline or untreated controls. This suggests that the compound could be developed into an effective analgesic agent .

Discussion

The biological activities of this compound underscore its potential as a versatile therapeutic agent. Its efficacy as a P2Y14_{14} receptor antagonist opens avenues for further research into its role in modulating inflammatory pathways and pain signaling.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R,4R,6S)-6-phenyl-2-azabicyclo[2.2.1]heptane, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis typically involves cyclization reactions with chiral induction via asymmetric catalysis or resolution. For example, zinc-mediated reactions under inert atmospheres (e.g., argon) are used to stabilize intermediates, as seen in analogous bicyclic azabicyclo systems . Reaction temperature and solvent polarity are critical for minimizing racemization. Post-synthetic purification via chiral HPLC is often required to isolate enantiomerically pure forms, as demonstrated in constrained proline derivatives .

Q. How can NMR spectroscopy distinguish between 2-azabicyclo[2.2.1]heptane and 2-azabicyclo[3.2.1]octane derivatives?

  • Methodological Answer : Key differences in 1H^1H-NMR spectra arise from ring strain and hydrogen bonding. For 2-azabicyclo[2.2.1]heptane, the bridgehead protons exhibit characteristic splitting patterns (e.g., J=4.56.0HzJ = 4.5-6.0 \, \text{Hz}) due to restricted rotation, whereas expanded bicyclo[3.2.1]octane systems show downfield shifts for protons near the nitrogen atom. 2D NMR (COSY, NOESY) is essential for resolving overlapping signals and confirming ring size .

Q. What analytical techniques are critical for verifying the stereochemical purity of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment, as misassignments in early studies were corrected using crystallographic data . Polarimetry and chiral HPLC with UV/ECD detection are complementary for assessing enantiomeric excess (>98% purity is achievable with optimized columns) .

Advanced Research Questions

Q. How do stereochemical errors in azabicyclo synthesis arise, and what strategies mitigate them?

  • Methodological Answer : Misassignments often occur due to misinterpretation of NOE correlations or overreliance on computational models. For example, a 2015 study incorrectly assigned the endo stereoisomer of a related azabicycloheptane, which was later corrected via X-ray analysis . Mitigation strategies include:

  • Cross-validating DFT-calculated structures with experimental NMR/IR data.
  • Using isotopic labeling to track reaction pathways and intermediate rearrangements .

Q. What mechanistic insights explain the formation of azabicyclo[3.2.1]octane derivatives during attempted synthesis of [2.2.1] systems?

  • Methodological Answer : Ring expansion via aziridinium intermediates is a common side reaction. DFT calculations support a mechanism where nucleophilic attack at the aziridinium carbon leads to bicyclo[3.2.1]octane formation. This is favored in polar aprotic solvents (e.g., DMF) and can be suppressed by using bulky ligands or low temperatures .

Q. How does the 6-phenyl substituent influence the compound’s conformational rigidity and pharmacological activity?

  • Methodological Answer : The phenyl group enhances rigidity by restricting puckering motions of the bicyclic core, as shown in molecular dynamics simulations. This rigidity improves binding affinity to targets like opioid receptors, where steric complementarity is critical. Structure-activity relationship (SAR) studies indicate that para-substituted phenyl groups increase metabolic stability compared to ortho derivatives .

Data Contradiction and Resolution

Q. How should researchers resolve discrepancies between computed and experimental spectroscopic data for this compound?

  • Methodological Answer :

  • Step 1 : Re-examine solvent effects in computational models (e.g., using COSMO-RS for NMR chemical shift predictions).
  • Step 2 : Validate NOE-derived distances with X-ray crystallography. For example, a misassigned exo isomer was corrected by comparing experimental vs. computed 1H^1H-13C^{13}C HMBC correlations .
  • Step 3 : Use high-field NMR (≥600 MHz) to resolve subtle splitting patterns obscured at lower resolutions .

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